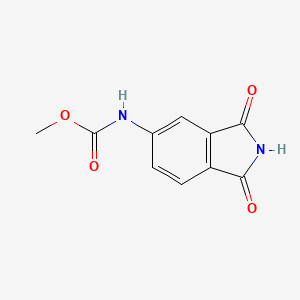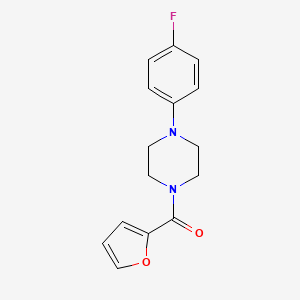![molecular formula C17H10N4O4 B5545839 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidine derivatives, including compounds structurally related to 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one, often involves multi-component reactions or specific condensation processes. For instance, Kamdar et al. (2011) described the synthesis of novel chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, showcasing the versatility of starting materials in generating a variety of functionalized chromenopyrimidinones (Kamdar, Haveliwala, Mistry, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of chromenopyrimidinones is typically confirmed using a combination of spectroscopic methods, including IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography may also be employed to elucidate the precise geometry of the molecules. Alizadeh et al. (2015) provided an example of this approach by detailing the structural confirmation of chromeno[2,3-d]pyrimidine-2,4-dione derivatives through extensive spectroscopic analysis and X-ray crystallography, underlining the importance of these techniques in confirming the identity and purity of synthesized compounds (Alizadeh, Ghanbaripour, & Ng, 2015).
Chemical Reactions and Properties
Chromenopyrimidinones participate in a variety of chemical reactions, leveraging the reactive sites inherent in their chromeno and pyrimidinone moieties. Korotaev et al. (2015) explored the reactivity of 3-nitro-2H-chromenes with aminoenones, leading to the formation of chromeno[3,4-b]pyridines and illustrating the potential for nucleophilic addition and cyclization reactions within this compound class (Korotaev et al., 2015).
科学的研究の応用
Synthesis and Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : This compound has been used in the synthesis of various heterocyclic compounds, including chromeno[2,3-d]pyrimidine derivatives. These compounds have shown promising antimicrobial activities. For instance, some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential in combating infectious diseases (Kamdar et al., 2011).
Antibacterial and Antifungal Activity : Various synthesized compounds involving 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have demonstrated significant antibacterial and antifungal activities. This includes effectiveness against strains like Escherichia coli and Candida rugosa, indicating their potential in addressing multi-drug resistant microbial infections (Banothu et al., 2013).
Synthesis of Novel Chromeno[2,3-d]pyrimidin-4-ones : The compound is also involved in the synthesis of novel chromeno[2,3-d]pyrimidin-4-ones, showing significant antimicrobial activity. This again emphasizes its role in creating new therapeutic agents (Kanakaraju et al., 2012).
Analgesic and Anti-inflammatory Applications
- Analgesic and Anti-inflammatory Activities : Derivatives of this compound have been explored for their potential analgesic and anti-inflammatory activities. Some synthesized compounds exhibited comparable or superior activities to standard drugs, suggesting their applicability in pain and inflammation management (Keri et al., 2010).
Potential in Neurological Disorders
- Anti-Anoxic Activity : Derivatives of 4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one have shown anti-anoxic activities, suggesting their potential in treating conditions related to oxygen deprivation in the brain, which is relevant in various neurological disorders (Kuno et al., 1993).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-2-(3-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c18-15-13-14(11-6-1-2-7-12(11)25-17(13)22)19-16(20-15)9-4-3-5-10(8-9)21(23)24/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVSHJZPYXMMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])N)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)





![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)
